molecular formula C23H21Cl2NO5S B257846 N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide

N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide

Cat. No.: B257846
M. Wt: 494.4 g/mol
InChI Key: CZJWJEWMNHXXCU-UHFFFAOYSA-N
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Description

N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a furan ring, a thienyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the individual components. The dichlorophenyl group can be synthesized through chlorination reactions, while the furan ring can be formed via cyclization reactions. The thienyl group is often introduced through thiophene synthesis methods, and the methoxybenzamide moiety can be prepared through amide formation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biological assays to investigate its effects on various biological pathways.

    Medicine: It has potential therapeutic applications, including as a drug candidate for treating specific diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and compounds containing dichlorophenyl, furan, and thienyl groups. Examples include:

  • N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide analogs with different substituents.
  • Other benzamide derivatives with similar structural features.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H21Cl2NO5S

Molecular Weight

494.4 g/mol

IUPAC Name

N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)-4-methoxybenzamide

InChI

InChI=1S/C23H21Cl2NO5S/c1-30-18-5-2-15(3-6-18)23(27)26(17-10-11-32(28,29)14-17)13-19-7-9-22(31-19)20-12-16(24)4-8-21(20)25/h2-9,12,17H,10-11,13-14H2,1H3

InChI Key

CZJWJEWMNHXXCU-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C4CCS(=O)(=O)C4

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C4CCS(=O)(=O)C4

Origin of Product

United States

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